Basimglurant

概要

説明

Basimglurant (INN), also known by its developmental code names RG-7090 and RO-4917523, is a negative allosteric modulator of the mGlu 5 receptor . It is under development by Roche and Chugai Pharmaceutical for the treatment of treatment-resistant depression (as an adjunct) and fragile X syndrome . As of November 2016, it has undergone phase II clinical trials for both of these indications .

Synthesis Analysis

The synthesis of Basimglurant was discovered in a medicinal chemistry effort conducted at Roche starting from the results of a small molecular weight compound library high-throughput screen based on a Ca21 mobilization assay with human mGlu5a . The high-throughput screen identified several mGlu5 antagonists such as MPEP, MTEP, and fenobam .

Molecular Structure Analysis

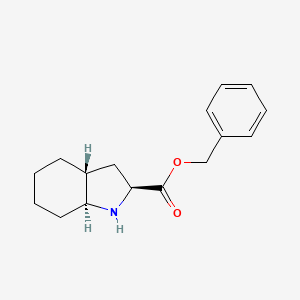

Basimglurant has a chemical formula of C18H13ClFN3 and a molar mass of 325.77 g·mol −1 . It is a phenylimidazole, which is a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Chemical Reactions Analysis

Basimglurant demonstrated foci of altered hepatocytes in a long-term rodent-toxicity study . Additional evidence pointed toward the activation of the constitutive androstane receptor (CAR), an established promoter of nongenotoxic and rodent-specific hepatic tumors .

Physical And Chemical Properties Analysis

Basimglurant is a small molecule with good oral bioavailability and a long half-life, which supports once-daily administration in humans . Preclinical drug trials showed that basimglurant possessed a terminal half-life of 7 hours in rats and 20 hours in monkeys . Research with rats and monkeys revealed a bioavailability of 50%, with additional studies showing that basimglurant has a rate of plasma protein binding of 98 to 99% .

科学的研究の応用

Treatment for Major Depression

Basimglurant has been studied as an adjunctive therapy for major depression . In a phase 2b, double-blind, randomized clinical trial, basimglurant was given to adult patients with a DSM-IV-TR diagnosis of MDD who had inadequate response within the current episode . The study found that basimglurant, in combination with ongoing antidepressant medication therapy, showed promising results .

Modulation of Glutamatergic Function

Basimglurant has been found to antagonize the postsynaptic metabotropic glutamate subtype 5 receptor . This is a novel approach to modulate glutamatergic function, which has proven efficacy in a number of preclinical behavioral models of depression .

Safety and Efficacy

The safety and efficacy of basimglurant have been evaluated in clinical trials . The trials found that basimglurant has a high level of safety due to its high specificity for the glutamate receptor mGlu 5 .

Treatment for Inadequate Response to Antidepressants

Basimglurant has been studied as a treatment for patients with MDD who had an inadequate response to at least 1 but no more than 3 treatment failures within the current episode of depression .

Use in Combination Therapy

Basimglurant has been studied for use in combination with ongoing antidepressant medication therapy, such as selective serotonin reuptake inhibitor or serotonin and norepinephrine reuptake inhibitor .

Evaluation of Depression Severity

In clinical trials, the primary end point was the mean change from baseline score on the Montgomery-Åsberg Depression Rating Scale (MADRS), as rated by the clinician at week 6 . This suggests that basimglurant could be used in the evaluation of depression severity.

作用機序

Target of Action

Basimglurant, also known by its developmental code names RG-7090 and RO-4917523, is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5) . This receptor is a part of the glutamate receptor family, which plays a crucial role in the central nervous system’s excitatory synaptic transmission .

Mode of Action

Instead, it binds to a different site on the receptor (the allosteric site), which results in a conformational change that reduces the receptor’s response to glutamate . This modulation of the mGlu5 receptor is believed to have a high level of safety due to the specificity of basimglurant .

Biochemical Pathways

This is significant because glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation is implicated in numerous neurological and psychiatric disorders .

Pharmacokinetics

Preclinical drug trials have shown that basimglurant has a terminal half-life of 7 hours in rats and 20 hours in monkeys , indicating a dosing regimen of once daily in possible human patients . Research with rats and monkeys revealed a bioavailability of 50% , with additional studies showing that basimglurant has a rate of plasma protein binding of 98 to 99% . These properties suggest that basimglurant has good oral bioavailability and a long half-life, which are desirable characteristics for a therapeutic drug .

Result of Action

Basimglurant has been found to have antidepressant properties in preclinical research trials . These properties are corroborated by its functional magnetic imaging profile, as well as anxiolytic-like and antinociceptive features . In electroencephalography recordings, basimglurant shows wake-promoting effects followed by increased delta power during subsequent non–rapid eye movement sleep .

Action Environment

The action, efficacy, and stability of basimglurant can be influenced by various environmental factors. It’s important to note that the safety and efficacy of basimglurant are currently being evaluated in clinical trials . These trials consider a variety of factors, including the patient’s health status, the presence of other medications, and individual genetic factors that could influence the drug’s action.

Safety and Hazards

Phase I clinical trials for basimglurant began in April 2015, and finished in September 2015 . The trial was undertaken to study (and verify) the safety of basimglurant as a potential drug . Basimglurant was found to be safe and well-tolerated in combination with a selective serotonin reuptake inhibitor or serotonin or norepinephrine reuptake inhibitor, with mild transient dizziness as the most common emergent adverse event .

将来の方向性

Basimglurant has shown the desired characteristics of a drug with high bioavailability, few safety liabilities, and promise in the secondary endpoints of a phase IIb trial . It will most likely undergo future iterations and attempt to pass drug trials again due to the large investment already poured into the drug to develop it this far . The Food and Drug Administration (FDA) has granted Fast Track designation for basimglurant to treat individuals with trigeminal neuralgia (TN) .

特性

IUPAC Name |

2-chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethylimidazol-4-yl]ethynyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZWINBEAHDTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025734 | |

| Record name | Basimglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Basimglurant | |

CAS RN |

802906-73-6 | |

| Record name | 2-Chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=802906-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basimglurant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802906736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basimglurant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Basimglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BASIMGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3110E3AO8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Basimglurant exert its effects at the molecular level?

A1: Basimglurant acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) [, , ]. Unlike competitive antagonists that directly block the glutamate binding site, Basimglurant binds to a distinct allosteric site on the mGlu5 receptor. This binding indirectly modulates receptor conformation, reducing the signaling activity induced by glutamate, the primary excitatory neurotransmitter in the brain [, , , ].

Q2: What is the structural basis for the high selectivity of Basimglurant for mGlu5 receptors?

A2: While the precise binding interactions are still under investigation, molecular dynamics simulations have revealed key residues within the allosteric binding pocket of the mGlu5 receptor that contribute to Basimglurant's high affinity and selectivity []. These simulations suggest that specific interactions between Basimglurant's chemical moieties and these residues are crucial for its pharmacological activity and selectivity profile.

Q3: How is Basimglurant absorbed and metabolized in the body?

A3: Basimglurant exhibits good oral bioavailability, estimated to be around 67% in humans []. Following oral administration, it undergoes extensive metabolism primarily via cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP3A4/5 playing dominant roles [, ]. The major route of excretion is through urine, primarily in the form of metabolites []. Notably, its metabolism displays enzyme dependency, with CYP1A2 following Michaelis-Menten kinetics while CYP3A4 and CYP3A5 exhibit sigmoidal kinetics [].

Q4: What is the relationship between Basimglurant exposure and receptor occupancy?

A4: Studies have demonstrated a clear relationship between Basimglurant exposure, both in plasma and brain, and its occupancy at mGlu5 receptors []. Interestingly, while plasma exposure-response relationships vary considerably among different mGlu5 NAMs, a unified exposure-response relationship emerges when considering unbound brain concentration and mGlu5 affinity. This finding suggests that achieving sufficient brain exposure is crucial for Basimglurant's therapeutic efficacy [].

Q5: Has any research explored the potential for targeted delivery of Basimglurant?

A5: While the provided research does not delve into specific drug delivery strategies for Basimglurant, optimizing its formulation could enhance its therapeutic profile []. For instance, developing formulations with improved brain penetration could potentially enhance its efficacy and potentially minimize off-target effects.

Q6: What is the primary therapeutic focus for Basimglurant?

A6: Basimglurant was initially investigated for its potential in treating major depressive disorder (MDD) [, , , , ]. Preclinical studies highlighted its antidepressant-like effects in various animal models, supporting its advancement into clinical trials [, , ]. While initial clinical trials showed mixed results on primary endpoints, Basimglurant demonstrated promising effects on patient-reported measures of depression, warranting further investigation in larger and more targeted clinical trials [, , , ].

Q7: Are there any other potential clinical applications for Basimglurant being explored?

A7: Beyond MDD, preclinical research suggests that Basimglurant may hold therapeutic promise for other conditions. Notably, its modulation of mGlu5 receptors has shown potential in preclinical models of anxiety, pain, and fragile X syndrome [, , , ].

Q8: What is the current understanding of Basimglurant's safety profile?

A8: Clinical trials have revealed that Basimglurant is generally well-tolerated, with dizziness being the most commonly reported adverse event [, , , ]. Notably, a relationship between Basimglurant exposure and the incidence of dizziness has been observed, with higher doses being associated with an increased risk []. Long-term safety data in humans is currently limited, and further research is needed to fully elucidate its safety profile, particularly with chronic administration.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)